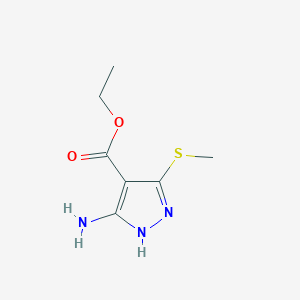

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C8H11NO2S .

Synthesis Analysis

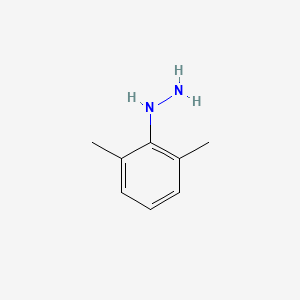

The synthesis of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylates has been reported in the literature. For instance, Thore et al. synthesized a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates . The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .Molecular Structure Analysis

The molecular structure of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be analyzed using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Aminoazoles, such as ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, are often used as building blocks with several π-deficient compounds for the synthesis of different heterocycles . They are efficient mono-, bi- and polynucleophiles with different electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be determined using various techniques. For instance, its melting point can be determined .Applications De Recherche Scientifique

Drug Design and Pharmaceutical Applications

The pyrazole nucleus is a prominent scaffold in the design of drug-like compounds due to its multiple biological activities. Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of heterocyclic compounds. These compounds are explored for their potential as therapeutic agents due to their structural diversity and biological relevance .

Anti-Inflammatory and Analgesic Agents

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have been synthesized, with some exhibiting significant analgesic and anti-inflammatory activities. These activities are comparable to diclofenac but with a lower ulcerogenic index, making them promising candidates for safer anti-inflammatory drugs .

Synthesis of Sulfur-Containing Heterocycles

The compound is utilized in the synthesis of sulfur-containing azoles. These azoles are important due to their sulfur atom, which can be bonded directly to the ring or through spacers, expanding the application of this class of compounds in organic synthesis and medicinal chemistry .

Molecular Docking and Drug Efficacy Studies

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate derivatives have been used in computer-assisted simulation docking experiments to assess their binding efficacy. These studies help in understanding the molecular mechanism underlying the compound’s activity and its potential as a drug candidate .

Green Chemistry and Catalysis

The synthesis of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate aligns with the principles of green chemistry. It involves “metal-free” and “solvent-free” reactions, which are crucial for developing environmentally friendly synthetic methodologies .

Biological Activity Screening

Derivatives of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate are subjected to primary screening to evaluate their biological activities. This process is essential for identifying potential drug candidates with desirable pharmacological profiles .

Mécanisme D'action

Target of Action

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, also known as ethyl 3-amino-5-(methylthio)-1H-pyrazole-4-carboxylate, is a compound that has been studied for its potential biological activities. The primary target of this compound is the muscarinic acetylcholine receptor 1-G11 protein complex , which is found in the cell membrane . This receptor plays a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its target through a process that is still under investigation. It is suggested that the compound may suppress the action of arecoline, a chemical present in the areca nut fruit, on the muscarinic acetylcholine receptor 1-g11 protein complex . This interaction could potentially alter the signaling pathways associated with this receptor, leading to changes in cellular function.

Biochemical Pathways

Therefore, the compound’s interaction with this receptor could potentially affect these processes .

Result of Action

It has been suggested that the compound may have a protective effect against arecoline-induced toxicity in third-instar larvae of transgenic drosophila melanogaster . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Safety and Hazards

Orientations Futures

The field of organic synthesis, particularly the synthesis of nitrogen-containing heterocycles, continues to attract attention from numerous scientific groups . The development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds is a current trend in organic synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMFBKSVLSRJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

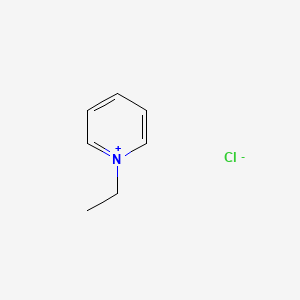

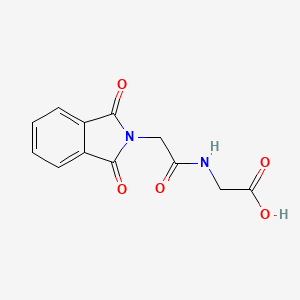

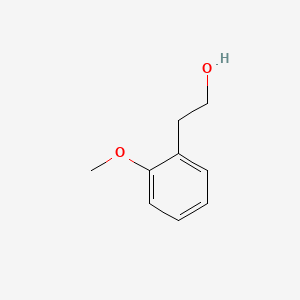

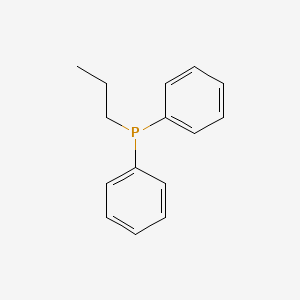

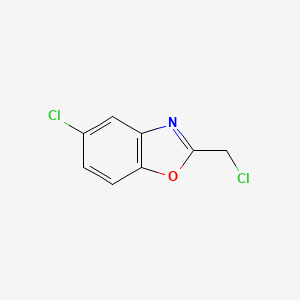

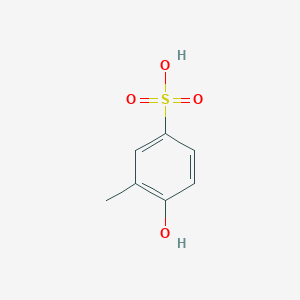

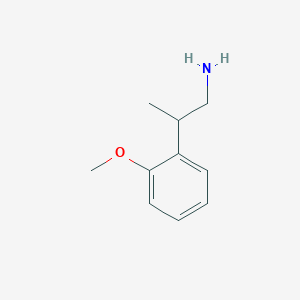

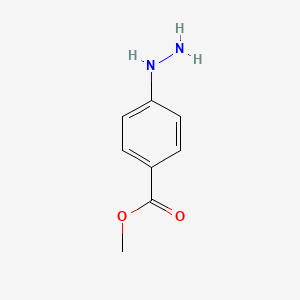

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.